2,4-Diaminoazobenzene
Overview
Description
Synthesis Analysis
The synthesis of azobenzene derivatives often involves diazo coupling reactions and specific substitutions to introduce amino groups at the desired positions. For example, the synthesis of 3,3'-dimethoxyl-4,4'-diaminoazobenzene from simple starting materials offers an efficient route, highlighting the versatility in synthesizing azo compounds with high yield and purity (Li Ji-tai, 2010).
Molecular Structure Analysis
The molecular structure of azobenzene derivatives, including 2,4-Diaminoazobenzene, is characterized by the azo group (-N=N-) linking two phenyl rings, with amino groups (-NH2) substituted at specific positions. Studies on related compounds, such as hexakis[4-(2,4-diamino-1,3,5-triazin-6-yl)phenyl]benzene, reveal complex molecular architectures that can engage in hydrogen bonding and form stable crystalline networks (K. Maly et al., 2007).
Chemical Reactions and Properties
2,4-Diaminoazobenzene undergoes various chemical reactions, including oxidative dehydrodimerization, which leads to the formation of complex phenazine and diazaphenanthrene derivatives. This process illustrates the compound's reactivity and potential for generating new molecular structures (Y. I. Amosov et al., 1988).
Physical Properties Analysis
The physical properties of azobenzene derivatives are influenced by their molecular structure, including solubility, melting points, and crystallinity. For instance, the synthesis and characterization of soluble aromatic polybenzoxazoles from diamino compounds show that these materials exhibit amorphous characteristics and are soluble in various organic solvents, indicating their potential for film formation and application in high-performance materials (K. Park et al., 1998).
Chemical Properties Analysis
The chemical properties of 2,4-Diaminoazobenzene, such as its reactivity with other compounds and potential for forming complex molecules, are crucial for its applications. The compound's ability to undergo cyclocondensation reactions, for example, showcases its versatility in synthetic chemistry and the creation of new compounds with desired functionalities (B. Insuasty et al., 1993).
Scientific Research Applications
Chemical Sensing
- Field : Chemistry and Material Science
- Application : Azobenzenes, including 2,4-Diaminoazobenzene, are used in the development of light-responsive “smart” materials. Their unique light-induced isomerization makes them of great interest for diverse fields of applications, such as sensing .
- Methods : Upon light absorption, the photoisomerization-induced geometrical change affects the electron distribution of azobenzenes, and therefore their affinity to certain chemical species .
- Results : The integration of such photoswitches into materials has facilitated the development of chemical sensors .
Photocatalytic Applications
Organic Transistors
- Field : Electronics
- Application : Azobenzenes, including 2,4-Diaminoazobenzene, are used in the development of photoswitchable organic transistors .
- Methods : The unique light-induced isomerization of azobenzenes affects their electron distribution, which can be leveraged to control the properties of organic transistors .
- Results : The integration of azobenzenes into organic transistors has facilitated the development of light-responsive electronic devices .
Cell Signaling
- Field : Biology
- Application : Azobenzenes are used in the photactivation of neural signaling and vision restoration .
- Methods : The light-induced isomerization of azobenzenes can be used to control biological phenomena .
- Results : The use of azobenzenes in biology has shown promising results in vision restoration and photactivation of neural signaling .
Photonics and Microfabrication
- Field : Material Science and Engineering
- Application : Azobenzenes, including 2,4-Diaminoazobenzene, are used in the development of light-responsive materials for photonics and microfabrication .
- Methods : The unique light-induced isomerization of azobenzenes affects their electron distribution, which can be leveraged to control the properties of materials .
- Results : The integration of azobenzenes into materials has facilitated the development of light-responsive materials for photonics and microfabrication .
Photocatalytic Degradation of Tetracycline
- Field : Environmental Science
- Application : A covalent organic framework (COF) named Tp-Azo was synthesized from 2,4,6-triformylphloroglucinol (Tp) and 4,4′-diaminoazobenzene (Azo). This COF was used in the photocatalytic degradation of tetracycline .
- Methods : The COF was applied in the photocatalytic degradation of tetracycline .
- Results : Both COFs exhibited excellent photocatalytic performance and Cu-Tp-Azo showed better degradation efficiency compared with Tp-Azo .
Safety And Hazards
properties
IUPAC Name |
4-phenyldiazenylbenzene-1,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c13-9-6-7-12(11(14)8-9)16-15-10-4-2-1-3-5-10/h1-8H,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRVPXDHSLTIOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
532-82-1 (mono-hydrochloride), 79234-33-6 (unspecified acetate) | |
Record name | Chrysoidine free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495545 | |
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DSSTOX Substance ID |
DTXSID4043856, DTXSID60859410, DTXSID801256557 | |
Record name | 2,4-Diaminoazobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4043856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(1Z)-2-Phenyldiazenyl]-1,3-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60859410 | |
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Record name | 4-[(1E)-2-Phenyldiazenyl]-1,3-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801256557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Water or Solvent Wet Solid, Solid; [Sigma-Aldrich MSDS] | |
Record name | 1,3-Benzenediamine, 4-(2-phenyldiazenyl)- | |
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Record name | Chrysoidine Free Base | |
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Boiling Point |
2262 °C | |
Record name | C.I. SOLVENT ORANGE 3 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5491 | |
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Solubility |
PALE YELLOW NEEDLES FROM WATER; SLIGHTLY SOL IN HOT WATER; SOL IN ALCOHOL, ETHER, CHLOROFORM, BENZENE /BASE/, @ 15 °C: WATER 5.5%, CELLOSOLVE 6.0%, ABSOLUTE ETHANOL 4.75%, ANHYDROUS ETHYLENE GLYCOL 9.5%, XYLENE 0.005%; SLIGHTLY SOL IN ACETONE; PRACTICALLY INSOL IN BENZENE, Soluble in water and oxygenated solvents, In water = 20 mg/l; in ethanol = 9 mg/l; in methyl Cellosolve = 20 mg/l | |
Record name | C.I. SOLVENT ORANGE 3 | |
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Vapor Pressure |
0.00000152 [mmHg] | |
Record name | Chrysoidine Free Base | |
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Product Name |
2,4-Diaminoazobenzene | |
Color/Form |
REDDISH-BROWN CRYSTALLINE POWDER, Red-brown powder, Burgundy crystalline powder | |
CAS RN |
495-54-5, 768311-59-7, 532-82-1 | |
Record name | 2,4-Diaminoazobenzene | |
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Record name | Chrysoidine free base | |
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Record name | 1,3-Benzenediamine, 4-(2-phenyldiazenyl)- | |
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Record name | 2,4-Diaminoazobenzene | |
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Record name | 4-[(1E)-2-Phenyldiazenyl]-1,3-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801256557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(phenylazo)benzene-1,3-diamine | |
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Record name | CHRYSOIDINE FREE BASE | |
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Melting Point |
118-118.5 °C, Melting point: Decomposes at 235 °C | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5491 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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